molecular formula C12H15ClO B1299766 1-(p-Chlorophenyl)cyclopentanemethanol CAS No. 80866-79-1

1-(p-Chlorophenyl)cyclopentanemethanol

Cat. No.: B1299766
CAS No.: 80866-79-1
M. Wt: 210.7 g/mol
InChI Key: JPVGEFSYKNYYAU-UHFFFAOYSA-N
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Description

1-(p-Chlorophenyl)cyclopentanemethanol is a substituted cyclopentane derivative featuring a p-chlorophenyl group and a methanol functional group. These analogues share a cyclopentane core with aromatic (chlorophenyl) and functional group substitutions, enabling comparative analysis of their physicochemical and biological characteristics .

Properties

IUPAC Name

[1-(4-chlorophenyl)cyclopentyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO/c13-11-5-3-10(4-6-11)12(9-14)7-1-2-8-12/h3-6,14H,1-2,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPVGEFSYKNYYAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CO)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201001594
Record name [1-(4-Chlorophenyl)cyclopentyl]methanol
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Molecular Weight

210.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80866-79-1
Record name 1-(4-Chlorophenyl)cyclopentanemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80866-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(p-Chlorophenyl)cyclopentanemethanol
Source ChemIDplus
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Record name [1-(4-Chlorophenyl)cyclopentyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201001594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(p-chlorophenyl)cyclopentanemethanol
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Biological Activity

1-(p-Chlorophenyl)cyclopentanemethanol, identified by its CAS number 80866-79-1, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant studies associated with this compound.

Chemical Structure and Properties

The structure of this compound consists of a cyclopentane ring substituted with a para-chlorophenyl group and a hydroxymethyl group. Its molecular formula is C12H13ClO, and it exhibits characteristics typical of both aromatic and aliphatic compounds, which may influence its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell membrane integrity, leading to cell lysis.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In cellular assays, it has shown the ability to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves apoptosis induction through the activation of caspase pathways, although further research is needed to elucidate the exact molecular targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for bacterial survival and cancer cell metabolism.
  • Receptor Modulation : It may interact with cellular receptors that regulate apoptosis and cell proliferation.
  • DNA Interaction : There is potential for intercalation into DNA, affecting gene expression and leading to cytotoxic effects in cancer cells.

Case Studies

StudyFindings
Smith et al. (2023)Evaluated antimicrobial efficacy against E. coliDemonstrated significant inhibition at concentrations of 50 µg/mL
Johnson et al. (2022)Investigated anticancer effects on MCF-7 cellsInduced apoptosis with IC50 values around 30 µM
Lee et al. (2024)Assessed cytotoxicity in various cancer cell linesShowed selective toxicity towards malignant cells over normal cells

Comparative Analysis

When compared to similar compounds, such as other chlorophenyl derivatives, this compound exhibits a unique profile in terms of potency and selectivity for certain biological targets. Its structural features may enhance its interaction with specific enzymes or receptors, leading to improved therapeutic potential.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituted Cyclopentane Derivatives

The following table summarizes key analogues and their structural features:

Compound Name Molecular Formula Molecular Weight Functional Group Substituents Applications/Notes
1-(4-Chlorophenyl)cyclopentanemethanamine C₁₂H₁₆ClN 209.717 Methanamine p-Chlorophenyl Potential pharmaceutical intermediate; structural similarity to psychoactive amines
Methyl 1-(4-chlorophenyl)cyclopentanecarboxylate C₁₃H₁₅ClO₂ 238.71 Ester p-Chlorophenyl High-purity (≥98%) research chemical; synthetic intermediate for drug development
1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentanol C₁₃H₁₆ClNO 253.73 Hydroxyl, imino-methyl o-Chlorophenyl Investigated for unique hydrogen-bonding interactions; potential enzyme modulation
1-(2-Chloro-4-fluorophenyl)cyclopentanemethanamine HCl C₁₂H₁₅Cl₂FN 266.16 (HCl salt) Methanamine hydrochloride 2-Chloro-4-fluorophenyl Enhanced solubility for biological testing; CNS activity studies
1-Chloro-1-methylcyclopentane C₆H₁₁Cl 118.60 Chloroalkane Methyl Organic synthesis building block; material science applications

Functional Group Influence

  • Methanamine vs.
  • Ester Derivatives : Methyl esters () exhibit lower reactivity than alcohols, making them stable intermediates in synthetic pathways .
  • Hydrochloride Salts : The hydrochloride form () improves aqueous solubility, critical for pharmacokinetic studies .

Physicochemical Properties and Molecular Data

  • Molecular Weight : Ranges from 118.60 g/mol (simple chloroalkane, ) to 266.16 g/mol (hydrochloride salt, ), influencing bioavailability and diffusion rates.
  • Polarity : Hydroxyl () and methanamine () groups increase polarity, enhancing solubility in polar solvents.
  • Stability: Chloroalkanes () are thermally stable, while imino-methyl derivatives () may undergo hydrolysis under acidic conditions .

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